molecular formula C15H11ClN4O B11835404 3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one

3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one

Cat. No.: B11835404
M. Wt: 298.73 g/mol
InChI Key: BCNKQVYPXHMSLJ-MFOYZWKCSA-N
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Description

3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one is a heterocyclic compound that contains both quinoxaline and hydrazone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one typically involves the condensation of 4-chlorobenzaldehyde with quinoxalin-2(1H)-one hydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A parent compound with a similar heterocyclic structure.

    Hydrazones: Compounds containing the hydrazone functional group, which exhibit similar reactivity.

    Benzylidene Derivatives: Compounds with the benzylidene moiety, which share similar chemical properties.

Uniqueness

3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one is unique due to its combined quinoxaline and hydrazone moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C15H11ClN4O

Molecular Weight

298.73 g/mol

IUPAC Name

3-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C15H11ClN4O/c16-11-7-5-10(6-8-11)9-17-20-14-15(21)19-13-4-2-1-3-12(13)18-14/h1-9H,(H,18,20)(H,19,21)/b17-9-

InChI Key

BCNKQVYPXHMSLJ-MFOYZWKCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)N/N=C\C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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